molecular formula C9H17N3O4 B2870491 tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate CAS No. 1327178-82-4

tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate

Cat. No.: B2870491
CAS No.: 1327178-82-4
M. Wt: 231.252
InChI Key: KVYDKLDNFUYBAK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features The compound tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate (CAS: 1327178-82-4) is a hydrazinecarboxylate derivative characterized by a tert-butyl carbamate group, an ethoxycarbonyl moiety, and an imino-amino functional group. Its molecular formula is C₉H₁₇N₃O₄, with a molecular weight of 231.25 g/mol . The (2Z)-configuration of the ethylidene group is critical for its stereochemical reactivity in synthetic applications. The compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules .

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-5-15-7(13)6(10)11-12-8(14)16-9(2,3)4/h5H2,1-4H3,(H2,10,11)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYDKLDNFUYBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC(=O)OC(C)(C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl (2Z)-2-(1-amino-2-ethoxy-2-oxoethylidene)hydrazinecarboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound based on available literature.

  • Molecular Formula : C₉H₁₇N₃O₄
  • Molecular Weight : 201.25 g/mol
  • CAS Number : 53337151
  • Chemical Structure : The compound features a hydrazinecarboxylate moiety, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with appropriate ethoxy and amino derivatives under controlled conditions. Specific protocols may vary, but common solvents include ethanol or dimethylformamide (DMF).

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with hydrazine functionalities can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus50 μg/mL

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Cell LineIC50 Value (μM)Mechanism of Action
MDA-MB-23110Induction of apoptosis
NUGC-315Cell cycle arrest

Case Study 1: Antimicrobial Efficacy

In a study conducted by Firooznia et al., the antimicrobial efficacy of several hydrazine derivatives was evaluated. The results indicated that compounds with similar structural features to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents.

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer effects of hydrazine derivatives, highlighting their ability to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with compounds structurally related to this compound, indicating its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, the compound is compared with analogous tert-butyl hydrazinecarboxylate derivatives. Key criteria include synthetic methods , yields , structural variations , and applications .

Table 1: Comparative Analysis of tert-butyl Hydrazinecarboxylate Derivatives

Compound Name Molecular Formula Molecular Weight Synthesis Yield Key Substituents/Features Applications/Notes
Target compound C₉H₁₇N₃O₄ 231.25 - Ethoxy, amino, (2Z)-ethylidene Intermediate for heterocycles, alkaloids
tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate C₁₈H₂₂N₆O₄S 404 (M+H)+ 50% Tosyl, pyrrolopyrazine Pharmaceutical intermediates (e.g., kinase inhibitors)
tert-butyl 2-(3-((1H-indol-2-yl)thio)-4-ethoxy-4-oxobutan-2-ylidene)hydrazinecarboxylate C₁₉H₂₄N₄O₄S 420.48 - Indolylthio, ethoxy, butan-2-ylidene Precursor for alkaloid thienodolin synthesis
tert-butyl 1-hexyl-2-(2-(4-tritylpiperazin-1-yl)pyrimidine-5-carbonyl)hydrazinecarboxylate C₃₇H₄₇N₇O₃ 665.6 (M+H)+ 94% Hexyl, tritylpiperazinyl, pyrimidine HDAC modulators (anticancer research)
tert-butyl (2S)-2-((S)-3-methoxy-3-oxo-2-(((S)-1-phenylethyl)amino)propyl)hydrazinecarboxylate C₁₇H₂₇N₃NaO₄ 376.41 51% Methoxy, phenylethylamino, stereospecific backbone Chiral building blocks for peptide mimetics

Key Observations:

For instance, pyrrolopyrazine derivatives achieve 50% yields , while HDAC-targeted analogs reach 94% .

Structural and Functional Variations: Electron-Withdrawing Groups: The tosyl group in pyrrolopyrazine derivatives enhances stability and directs regioselectivity in coupling reactions . Bulkier Substituents: Compounds with hexyl or tritylpiperazinyl groups exhibit improved binding to biological targets (e.g., HDAC enzymes) . Stereochemical Complexity: Chiral derivatives (e.g., phenylethylamino-substituted) are pivotal in asymmetric synthesis .

Natural Product Synthesis: Indolylthio derivatives serve as precursors for alkaloids like thienodolin . Chiral Synthesis: Stereospecific tert-butyl hydrazinecarboxylates enable peptide-like scaffold construction .

Critical Analysis of Divergences

  • Reactivity : The target compound’s (2Z)-configuration and ethoxy group favor nucleophilic additions, whereas pyrrolopyrazine derivatives undergo cross-coupling reactions .
  • Biological Activity: Tosyl and tritylpiperazinyl groups enhance pharmacokinetic properties (e.g., solubility, target affinity) compared to the simpler ethoxy-amino structure of the target compound .

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